molecular formula C19H15FN6O2 B12159617 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12159617
M. Wt: 378.4 g/mol
InChI Key: PPOQXRBLZDIBFE-UHFFFAOYSA-N
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Description

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorobenzyl group, and a phthalazine moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15FN6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C19H15FN6O2/c1-26-18(28)14-5-3-2-4-13(14)16(25-26)17(27)22-19-21-15(23-24-19)10-11-6-8-12(20)9-7-11/h2-9H,10H2,1H3,(H2,21,22,23,24,27)

InChI Key

PPOQXRBLZDIBFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The fluorobenzyl group is then introduced through nucleophilic substitution reactions, often using reagents like 4-fluorobenzyl bromide . The final steps involve the formation of the phthalazine moiety and the coupling of the triazole and phthalazine rings under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has shown significant antimicrobial properties. The triazole ring is known for its effectiveness against various bacterial strains. Studies indicate that compounds with triazole structures often exhibit enhanced activity against resistant bacterial strains due to their ability to disrupt cell wall synthesis and inhibit vital metabolic pathways .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. The structural components suggest potential interactions with cancer-related targets such as enzymes involved in cell proliferation and apoptosis pathways. Preliminary studies demonstrate that derivatives of phthalazine can induce apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses is another area of interest. It has been linked to the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation and immune response. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

StudyFindings
Demonstrated anti-inflammatory activity through NF-kB inhibition in triazole derivatives.
Showed potent antimicrobial effects against resistant bacterial strains using related triazole compounds.
Investigated anticancer properties highlighting apoptosis induction in various cancer cell lines.

These findings underscore the therapeutic potential of compounds related to this compound across multiple domains.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a triazole ring and a phthalazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₅FN₄O
Molecular Weight 294.31 g/mol
CAS Number 1630903-37-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the triazole and phthalazine moieties. The introduction of the fluorobenzyl group is crucial for enhancing biological activity. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant antiproliferative effects against these cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • In vitro Testing : The compound has shown activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and protein synthesis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : The triazole ring structure is known to interfere with fungal sterol biosynthesis, which is critical for maintaining cell membrane integrity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives including our compound demonstrated that modifications in the substituent groups significantly influenced their anticancer efficacy. The study found that compounds with a fluorobenzyl group had enhanced potency against breast cancer cells compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial pathogens. Results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential for development into an antimicrobial agent .

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